Iron(2+);octadeca-9,12-dienoate

Description

Iron(2+);(9E,12E)-octadeca-9,12-dienoate is an iron(II) salt derived from the conjugate base of (9E,12E)-octadeca-9,12-dienoic acid, a trans-trans isomer of linoleic acid. Linoleic acid typically exists in the cis-cis (9Z,12Z) configuration, making the E,E isomer structurally distinct. This compound’s molecular formula is inferred as Fe(C₁₈H₃₀O₂)₂, with a calculated molecular weight of approximately 614.73 g/mol (based on Fe: 55.85 g/mol and two deprotonated linoleate anions). Transition metal carboxylates like this are less common than alkali metal soaps (e.g., sodium or potassium salts) and may exhibit unique reactivity, solubility, and stability profiles due to iron’s redox activity and coordination preferences .

Properties

CAS No. |

7779-63-7 |

|---|---|

Molecular Formula |

C36H62FeO4 |

Molecular Weight |

614.7 g/mol |

IUPAC Name |

iron(2+);bis(octadeca-9,12-dienoate) |

InChI |

InChI=1S/2C18H32O2.Fe/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |

InChI Key |

ZSQBPVSZJOFMEE-UHFFFAOYSA-L |

Isomeric SMILES |

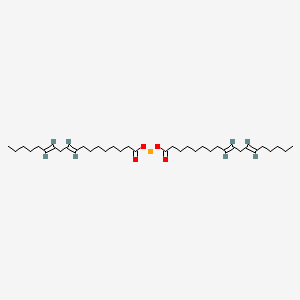

CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Fe+2] |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Fe+2] |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: iron(2+);(9E,12E)-octadeca-9,12-dienoate can be synthesized through the reaction of iron(II) salts with linoleic acid. The reaction typically involves dissolving iron(II) chloride in a suitable solvent, such as ethanol, and then adding linoleic acid under stirring. The mixture is heated to facilitate the reaction, resulting in the formation of iron(2+) dioctadeca-9,12-dienoate.

Industrial Production Methods: Industrial production of iron(2+) dioctadeca-9,12-dienoate follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: iron(2+);(9E,12E)-octadeca-9,12-dienoate undergoes various chemical reactions, including:

Oxidation: The iron center can be oxidized to iron(III) under suitable conditions.

Reduction: The compound can be reduced back to iron(II) from iron(III).

Substitution: Ligands can be substituted with other coordinating molecules.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Ligand exchange reactions can be facilitated by using excess of the new ligand.

Major Products:

Oxidation: Iron(III) dioctadeca-9,12-dienoate.

Reduction: iron(2+);(9E,12E)-octadeca-9,12-dienoate.

Substitution: New iron(2+) complexes with different ligands.

Scientific Research Applications

iron(2+);(9E,12E)-octadeca-9,12-dienoate has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of iron-containing nanoparticles.

Biology: Investigated for its potential role in biological systems as a source of iron.

Medicine: Explored for its potential use in drug delivery systems.

Industry: Utilized in the production of coatings and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of iron(2+) dioctadeca-9,12-dienoate involves the coordination of iron with dioctadeca-9,12-dienoate ligands. This coordination affects the electronic properties of the iron center, making it reactive in various chemical processes. The compound can interact with molecular targets such as enzymes and proteins, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metal Carboxylates with Linoleate Anions

Mercury(2+);(9Z,12Z)-Octadeca-9,12-dienoate

- Structure: Mercury(II) salt of the cis-cis linoleate isomer.

- CAS : 7756-49-2 .

- Properties : Mercury’s high toxicity and strong affinity for sulfur groups differentiate its applications from iron salts. It is likely used in specialized organic syntheses or catalysis, whereas iron salts may have biological or nutritional relevance.

- Stability : Mercury(II) compounds are generally stable but environmentally hazardous, contrasting with iron(II)’s propensity to oxidize to iron(III) under aerobic conditions .

Sodium/Potassium Linoleate (9Z,12Z)

- Structure: Alkali metal salts of cis-cis linoleic acid.

- Applications : Widely used as surfactants in soaps and emulsifiers due to high water solubility.

- Comparison: Iron(II) linoleate’s lower solubility in water (common for transition metal soaps) limits its use in aqueous systems but may enhance lipid-phase reactivity, such as in oxidation catalysis or nutrient delivery .

Isomeric Variations in Linoleate Derivatives

(9E,12E)-Methyl Octadeca-9,12-dienoate

- Structure: Methyl ester of trans-trans linoleic acid.

- Molecular Weight : 294.47 g/mol (C₁₉H₃₄O₂) .

- Properties : Unlike the iron salt, this ester is a neutral lipid with applications in lipid oxidation studies. The trans configuration may alter oxidation kinetics compared to cis isomers, as seen in radical scavenging mechanisms .

(9Z,12Z)-Methyl Octadeca-9,12-dienoate (Methyl Linoleate)

- Structure: Methyl ester of cis-cis linoleic acid.

- Biological Role : A natural metabolite involved in membrane fluidity and prostaglandin synthesis.

- Oxidation Behavior : Forms peroxyl radicals and hydroperoxides during autooxidation, a pathway that may differ in the E,E isomer due to steric and electronic effects .

Transition Metal Carboxylates

Iron(III) Stearate

- Structure : Iron(III) salt of stearic acid (C₁₈ saturated fatty acid).

- Applications : Used as a catalyst in polymer production and a drying agent in paints.

Zinc Linoleate

- Structure: Zinc salt of cis-cis linoleic acid.

- Applications : Common in cosmetics for its astringent and anti-inflammatory properties.

- Comparison: Zinc’s +2 charge and smaller ionic radius compared to iron(II) may result in tighter coordination with linoleate, affecting solubility and biological activity .

Key Data Tables

Table 1: Molecular Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Configuration |

|---|---|---|---|

| Iron(2+);(9E,12E)-octadeca-9,12-dienoate | Fe(C₁₈H₃₀O₂)₂ | ~614.73 | E,E |

| Mercury(2+);(9Z,12Z)-octadeca-9,12-dienoate | Hg(C₁₈H₃₀O₂)₂ | ~753.63 | Z,Z |

| (9E,12E)-Methyl octadeca-9,12-dienoate | C₁₉H₃₄O₂ | 294.47 | E,E |

| Sodium Linoleate (9Z,12Z) | C₁₈H₃₁O₂Na | 304.40 | Z,Z |

Table 2: Functional Comparisons

| Property | Iron(2+) E,E Salt | Sodium Z,Z Salt | Methyl E,E Ester |

|---|---|---|---|

| Solubility in Water | Low | High | Insoluble |

| Redox Activity | High (Fe²⁺ → Fe³⁺) | None | Moderate (ester oxidation) |

| Biological Relevance | Potential nutrient | Surfactant | Research tool |

Research Implications and Gaps

- Oxidation Studies: The E,E configuration in iron(II) linoleate may influence radical formation pathways compared to Z,Z isomers, warranting comparative studies using techniques like ESR spectroscopy .

- Industrial Use : Transition metal soaps are understudied as catalysts for lipid oxidation or polymerization; comparative kinetic analyses are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.